2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.: 304475-17-0
VCID: VC21461479
InChI: InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2
SMILES: C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H12N2O5S2
Molecular Weight: 388.4g/mol

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

CAS No.: 304475-17-0

Cat. No.: VC21461479

Molecular Formula: C17H12N2O5S2

Molecular Weight: 388.4g/mol

* For research use only. Not for human or veterinary use.

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate - 304475-17-0

Specification

CAS No. 304475-17-0
Molecular Formula C17H12N2O5S2
Molecular Weight 388.4g/mol
IUPAC Name [2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Standard InChI InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2
Standard InChI Key HSIJOUGMQUDUSH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate is a complex organic compound characterized by specific molecular parameters that define its identity. The compound features a benzothiazole core connected to an acetate ester via a sulfur linkage, with a nitrophenyl group providing additional functionality.

Physical and Chemical Properties

The compound possesses distinctive chemical and physical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate

PropertyValue
CAS Number304475-17-0
Molecular FormulaC17H12N2O5S2
Molecular Weight388.4 g/mol
IUPAC Name[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Standard InChIInChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2
Standard InChIKeyHSIJOUGMQUDUSH-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)N+[O-]

The chemical structure features several key functional groups that contribute to its reactivity and potential biological activity:

  • A benzothiazole heterocyclic system that provides a rigid scaffold

  • A thioether linkage that connects the benzothiazole unit to the acetate portion

  • An ester functional group that acts as a potential cleavage site in biological systems

  • A nitrophenyl moiety that can engage in hydrogen bonding and electron transfer processes

  • A ketone group that offers additional hydrogen bond accepting capability

Structural Features and Conformational Analysis

The compound's structure incorporates several pharmacophoric elements that are known to contribute to biological activity. The benzothiazole core is a privileged structure in medicinal chemistry, while the nitro group on the phenyl ring can participate in various interactions with biological targets.

The thiazole ring bears an acidic proton at C-2, which enhances its reactivity and makes it a significant building block for the production of bioactive compounds. This reactivity enables the formation of the thioether linkage that characterizes the compound's structure .

ActivitySupporting EvidenceStructural Features Contributing to Activity
AnticancerCompounds with similar benzothiazole-2-thiol structures showed activity against multiple cancer cell linesPyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities
Anti-inflammatoryBenzothiazole derivatives with specific substituents showed significant anti-inflammatory effectsPresence of electron-withdrawing groups (NO2) at specific positions of phenyl rings
AntimicrobialVarious benzothiazole derivatives demonstrated activity against Gram-positive and Gram-negative bacteriaThe presence of electron-releasing groups (OH, OCH3) on benzylidene portions and electron-withdrawing groups on phenyl nuclei
AnalgesicBenzothiazole derivatives showed pain-relieving propertiesIntegration with other pharmacophores like indole and thiazolidinone
Enzyme InhibitionCertain derivatives demonstrated inhibitory activity against enzymes like carbonic anhydrase and cyclooxygenaseSpecific substitution patterns on the thiazole scaffold

Structure-Activity Relationships

The biological activity of benzothiazole derivatives is strongly influenced by the nature and position of substituents. Several key observations from structure-activity relationship (SAR) studies of related compounds could inform the potential activity profile of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate:

  • The presence of a nitro group at the meta-position of the phenyl ring, as in our target compound, may enhance antimicrobial activity

  • The presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of thiazole scaffolds has been identified as essential for certain enzyme inhibitory activities

  • Electron-withdrawing groups like NO2 on phenyl rings have been associated with enhanced antibacterial activity

Current Research and Future Directions

Research on 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate and related compounds continues to evolve, with several promising directions for future investigation.

Analytical Methods for Characterization

Comprehensive characterization of the compound would require a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • X-ray crystallography for definitive three-dimensional structure determination

Biological Evaluation

Future studies should focus on the biological evaluation of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate through:

  • In vitro assays against cancer cell lines, bacterial strains, and inflammatory mediators

  • Enzyme inhibition studies to identify potential molecular targets

  • In vivo studies in appropriate animal models to assess pharmacokinetics and efficacy

  • Structure-activity relationship studies to optimize the lead compound

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